![molecular formula C19H16BrN3O2S B10848941 3-(4-Bromophenyl)-8-(5-methylfuran-2-yl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B10848941.png)
3-(4-Bromophenyl)-8-(5-methylfuran-2-yl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GNF-PF-3464 is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is particularly noted for its efficacy against malaria, specifically targeting the Plasmodium falciparum parasite .
Preparation Methods
The synthesis of GNF-PF-3464 involves several steps, starting with the preparation of the core structure, which is a tetrahydro-β-carboline scaffold. This scaffold is then modified to introduce various functional groups that enhance its biological activity. The synthetic route typically involves:
Formation of the tetrahydro-β-carboline core: This is achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone.
Functional group modifications: Various substituents are introduced to the core structure through reactions such as alkylation, acylation, and amination.
Industrial production methods for GNF-PF-3464 are not extensively documented, but they would likely involve optimization of the synthetic route to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
GNF-PF-3464 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the tetrahydro-β-carboline scaffold, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups, impacting the compound’s reactivity and stability.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions are typically derivatives of the original compound with enhanced or modified biological activity.
Scientific Research Applications
GNF-PF-3464 has several scientific research applications, particularly in the fields of:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of tetrahydro-β-carboline derivatives.
Biology: The compound is used in research focused on understanding the biology of malaria and the mechanisms by which Plasmodium falciparum infects and proliferates within the host.
Mechanism of Action
The mechanism of action of GNF-PF-3464 involves its interaction with specific molecular targets within the Plasmodium falciparum parasite. The compound has been shown to affect mitochondrial function, disrupting the parasite’s energy production and leading to its death. The primary molecular target is believed to be a member of the major facilitator superfamily, which is involved in mitochondrial transport . This disruption of mitochondrial function is critical for the compound’s antimalarial activity.
Comparison with Similar Compounds
GNF-PF-3464 is similar to other tetrahydro-β-carboline derivatives, such as MMV008138 and cipargamin, which also exhibit antimalarial activity. GNF-PF-3464 is unique in its specific modifications that enhance its efficacy against Plasmodium falciparum. Similar compounds include:
MMV008138: Another tetrahydro-β-carboline derivative with antimalarial properties.
Cipargamin: A compound with a different core structure but similar antimalarial activity.
GNF-PF-5009: A related compound with modifications that also target Plasmodium falciparum.
These compounds share a common mechanism of action but differ in their specific chemical structures and modifications, which can impact their efficacy and pharmacokinetic properties.
Properties
Molecular Formula |
C19H16BrN3O2S |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-8-(5-methylfuran-2-yl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C19H16BrN3O2S/c1-12-2-7-17(25-12)15-8-18(24)23-10-22(11-26-19(23)16(15)9-21)14-5-3-13(20)4-6-14/h2-7,15H,8,10-11H2,1H3 |
InChI Key |
DCNZODDMKOTPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


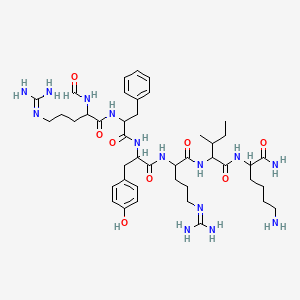
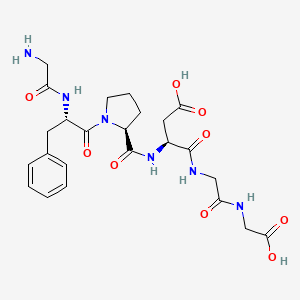
![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2S)-2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B10848864.png)
![(3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-1,4-dihydroxy-2-[[(2S)-1-hydroxy-2-[[(2S)-1-hydroxy-2-[[N-(3'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)-C-sulfanylcarbonimidoyl]amino]-4-methylpentylidene]amino]-4-methylsulfanylbutylidene]amino]-4-iminobutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxybutylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-3-methylpentanoic acid](/img/structure/B10848871.png)
![17,17-Dimethyl-8-(3-methylbut-2-enyl)-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaen-7-ol](/img/structure/B10848876.png)
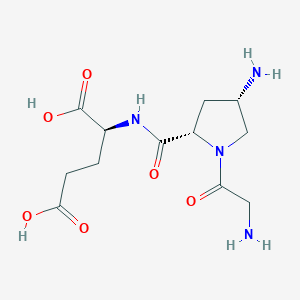
![(1S,11R)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione](/img/structure/B10848889.png)
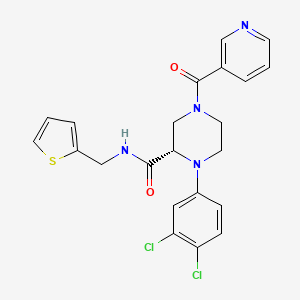
![N-[2-(Diethylamino)ethyl]-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B10848905.png)
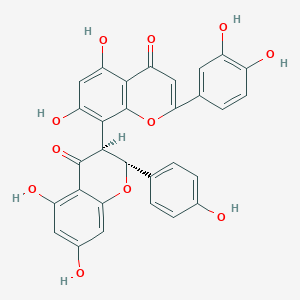
![[4-(4-Methylpiperazin-1-yl)phenyl]quinolin-4-ylamine](/img/structure/B10848921.png)

![methyl (1S,2R,4R,7E,9R,10R,11S)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10848958.png)

